3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
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Overview
Description
3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is a complex organic compound that features a combination of methoxyphenyl, quinolinylmethyl, and isoquinolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-methoxyphenyl isocyanate and quinolin-6-ylmethylamine. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the quinoline ring can produce a dihydroquinoline compound.
Scientific Research Applications
3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
Quinolin-2-one derivatives: Known for their biological activities, including antiviral properties.
Uniqueness
3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is unique due to its combination of structural motifs, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2/c1-34-28-7-3-2-5-23(28)10-13-29(33)31-26-11-9-22-14-16-32(20-25(22)18-26)19-21-8-12-27-24(17-21)6-4-15-30-27/h2-9,11-12,15,17-18H,10,13-14,16,19-20H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJSBJFYIAOMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=CC3=C(CCN(C3)CC4=CC5=C(C=C4)N=CC=C5)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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